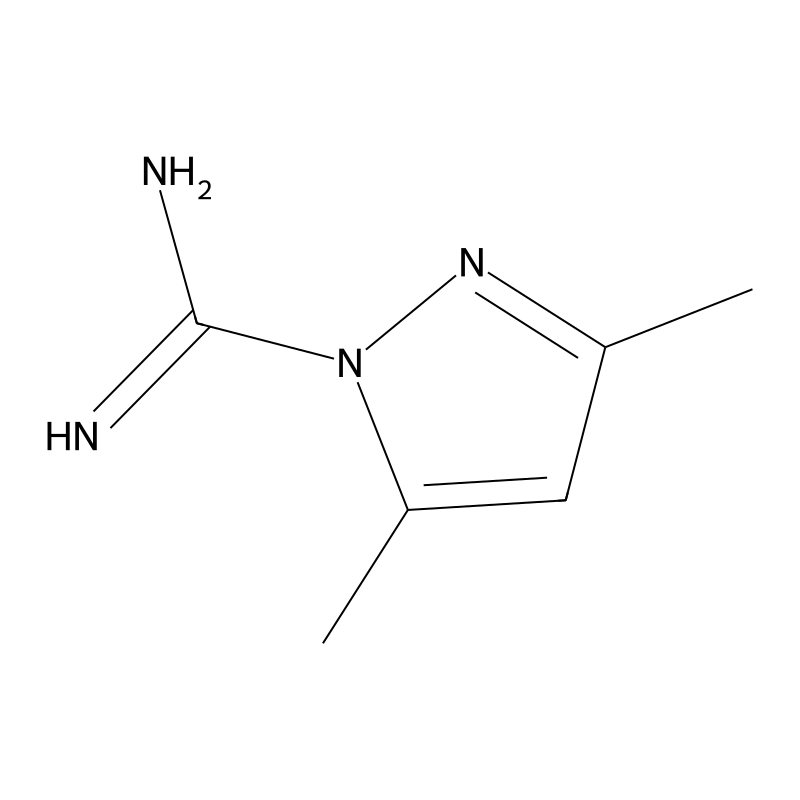3,5-Dimethylpyrazole-1-carboxamidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
3,5-Dimethylpyrazole-1-carboxamidine has been synthesized and characterized by various research groups, with reports detailing different synthetic approaches and characterization methods. These studies provide valuable information on the feasibility of obtaining this compound and its basic properties relevant for further investigation. [, ]
Potential Biological Activities:
Research suggests that 3,5-Dimethylpyrazole-1-carboxamidine may possess certain biological activities, although the specific mechanisms and applications are still under exploration.
- Antimicrobial activity: Studies have shown that the compound exhibits some degree of antimicrobial activity against various bacterial and fungal strains. [] Further research is needed to determine the effectiveness and selectivity of this activity against specific pathogens.
- Enzyme inhibition: Some studies have investigated the potential of 3,5-Dimethylpyrazole-1-carboxamidine to inhibit certain enzymes, suggesting its possible role in modulating specific biological processes. [] However, more research is required to understand the specific enzymes targeted and their relevance to potential therapeutic applications.
3,5-Dimethylpyrazole-1-carboxamidine is a chemical compound with the formula C₆H₁₀N₄. It consists of a pyrazole ring substituted with two methyl groups at the 3 and 5 positions, and a carboxamidine functional group at the 1 position. This compound is notable for its potential applications in various fields, including agriculture and pharmaceuticals, due to its unique structural properties.
The biological activity of 3,5-dimethylpyrazole-1-carboxamidine has been explored in several studies. It exhibits potential antifungal and antibacterial properties, making it a candidate for pharmaceutical applications. Its activity is attributed to its ability to interfere with cellular processes in target organisms. Furthermore, it has been investigated for its effects on enzyme inhibition, which could have implications in drug design .
Several synthesis methods have been developed for 3,5-dimethylpyrazole-1-carboxamidine:
- Condensation Reactions: One method involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline conditions .
- Hydrolysis and Decarboxylation: Another approach includes the hydrolysis of 1-carbamido or 1-carboxamidine derivatives followed by decarboxylation .
- Metal Complex Formation: The synthesis of metal complexes involving this compound has also been reported, showcasing its versatility as a ligand .
3,5-Dimethylpyrazole-1-carboxamidine finds applications in various domains:
- Agriculture: It is used as a fungicide and herbicide due to its biological activity against certain pathogens.
- Pharmaceuticals: Its potential as an antimicrobial agent makes it valuable in drug development.
- Coordination Chemistry: The ability to form stable complexes with metals opens avenues for research in materials science and catalysis.
Interaction studies have primarily focused on the complexation behavior of 3,5-dimethylpyrazole-1-carboxamidine with transition metals like copper(II). These studies reveal that the nature of the anion involved significantly influences the stability and geometry of the resulting metal complexes. For instance, different ligands can lead to variations in coordination geometries ranging from square planar to tetrahedral configurations .
Several compounds share structural similarities with 3,5-dimethylpyrazole-1-carboxamidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,5-Dimethylpyrazole | Pyrazole ring with two methyl groups | Basic structure; serves as a precursor |
| 1-Carboxamide-3,5-dimethylpyrazole | Carboxamide group instead of carboxamidine | Exhibits different reactivity patterns |
| 4-Acetyl-3-amino-5-methylpyrazole | Acetyl and amino substitutions | Different functional groups affecting reactivity |
| 3-Methyl-1-thiocarboxamide pyrazole | Thiocarboxamide instead of carboxamidine | Unique reactivity due to sulfur presence |
The uniqueness of 3,5-dimethylpyrazole-1-carboxamidine lies in its specific combination of methyl substitutions and carboxamidine functionality, which enhances its biological activity compared to similar compounds.
XLogP3
UNII
Related CAS
38184-47-3 (mononitrate)
40027-64-3 (mono-hydrochloride)








